Benzoxazole derivatives are classified as heterocyclic compounds, specifically within the category of benzazoles. The compound can be synthesized from commercially available precursors such as 2-aminophenol and thiophenes through various chemical reactions. The specific chemical formula for Benzoxazole, 5-nitro-2-(2-thienyl)- is C11H6N2O3S, with a molecular weight of approximately 246.24 g/mol .
The synthesis of Benzoxazole, 5-nitro-2-(2-thienyl)- typically involves the condensation reaction between 2-aminophenol and thiourea or related thiophene derivatives. Key methods include:
The molecular structure of Benzoxazole, 5-nitro-2-(2-thienyl)- features a distinct arrangement that includes:
The InChI key for this compound is FBWKKSDRQJFWNR-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CSC(=C1)C2=NC3=C(O2)C=C(C=C3)N+[O-] .
Benzoxazole, 5-nitro-2-(2-thienyl)- is involved in several notable chemical reactions:
These reactions typically require controlled conditions such as temperature management and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for Benzoxazole, 5-nitro-2-(2-thienyl)- involves its interaction with biological targets through non-covalent interactions:
These interactions can modulate various biological pathways, including those related to cancer cell proliferation and antimicrobial activity .
Property | Value |
---|---|
Molecular Formula | C11H6N2O3S |
Molecular Weight | 246.24 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
Benzoxazole, 5-nitro-2-(2-thienyl)- exhibits properties typical of aromatic compounds, including stability under standard conditions but may be sensitive to strong oxidizing agents due to the presence of the nitro group .
Benzoxazole, 5-nitro-2-(2-thienyl)- has several applications across various scientific domains:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8